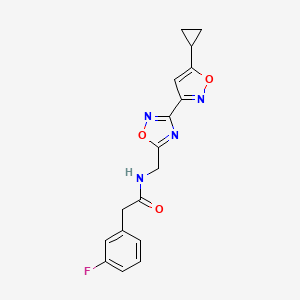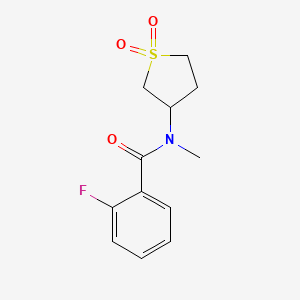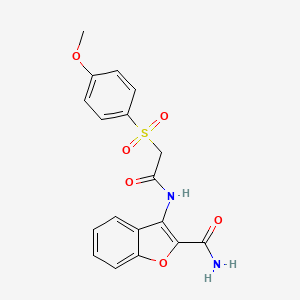
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted or calculated using various computational methods .Applications De Recherche Scientifique
Synthesis and Reactivity
- Triazole derivatives, including structures similar to "3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine," have been extensively studied for their synthesis and reactivity. For example, the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes has been explored, leading to the formation of 1,4,5-trisubstituted-1,2,3-triazoles, demonstrating the utility of triazole compounds in cycloaddition reactions to afford regioisomeric 1,2,3-triazoles with high regioselectivity in certain cases (Majireck & Weinreb, 2006).
Catalysis and Solvent-Free Synthesis
- Triazole compounds have also been utilized in catalyst and solvent-free syntheses. A notable example is the microwave-assisted Fries rearrangement of N-acylated triazoles under catalyst- and solvent-free conditions, highlighting the efficiency of triazole derivatives in facilitating organic transformations (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
- Some new 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The incorporation of different substituents on the triazole ring, akin to the structure of "this compound," has shown to possess good to moderate activities against various microorganisms, indicating the potential biomedical applications of such compounds (Bektaş et al., 2007).
Material Science Applications
- In material science, triazole derivatives have been investigated for their applications in luminescent materials and sensors. The synthesis of triazolo[1,5-a]triazin-7-ones from triazole precursors involves steps such as alkylation, reaction with chloroformates, and oxidation, leading to compounds that could serve as functional materials due to their unique structural and electronic properties (Heras et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-19-14(13-9-5-2-6-10-13)17-18-15(19)20-11-12-7-3-1-4-8-12/h1-10H,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRHVINEGSCHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2832761.png)
![(2-Bromophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832762.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2832766.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)

![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)
![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)
